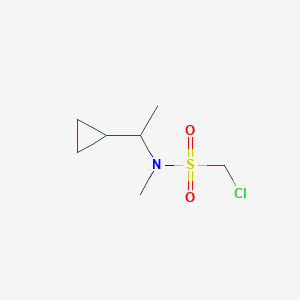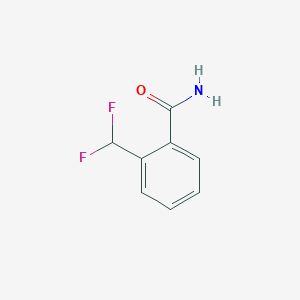
2-(Hydroxymethyl)-2-methylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylcyclobutan-1-one
Reduction: 2-(Hydroxymethyl)-2-methylcyclobutan-1-ol
Substitution: Various substituted cyclobutanone derivatives
Scientific Research Applications
2-(Hydroxymethyl)-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving cyclobutanone derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-2-methylcyclopentan-1-one
- 2-(Hydroxymethyl)-2-methylcyclohexan-1-one
- 2-(Hydroxymethyl)-2-methylcycloheptan-1-one
Uniqueness
2-(Hydroxymethyl)-2-methylcyclobutan-1-one is unique due to its four-membered cyclobutanone ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutanone ring can influence its reactivity and stability, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C6H10O2/c1-6(4-7)3-2-5(6)8/h7H,2-4H2,1H3 |
InChI Key |
SIAMILUXHSYBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)











